molecular formula C3H7Cl2LiMg B3155660 Isopropylmagnesium Chloride-Lithium Chloride CAS No. 807329-97-1

Isopropylmagnesium Chloride-Lithium Chloride

Cat. No.: B3155660
CAS No.: 807329-97-1
M. Wt: 145.3 g/mol
InChI Key: DBTNVRCCIDISMV-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

The primary target of the Isopropylmagnesium chloride-lithium chloride complex, also known as Turbo Grignard, is the formation of new carbon-carbon bonds . It is used in the Grignard reaction, a powerful tool in organic chemistry for the formation of carbon-carbon bonds .

Mode of Action

The this compound complex enhances the ability of isopropylmagnesium chloride towards transmetalation reactions . The more reactive species, a LiCl-iPrMgCl complex, is called a Turbo-Grignard reagent . This reagent is used to prepare other Grignard reagents by transmetalation .

Biochemical Pathways

The this compound complex is involved in several biochemical pathways. It is used for the preparation of functionalized acyclic alkenyl magnesium reagents, preparation of 1,2-diketones, preparation of cyclic alkenyl and dienyl magnesium reagents, preparation of functionalized triazenes, preparation of carbazoles, regioselective functionalization of trisubstituted pyridines, electrophilic amination for preparation of amines, and preparation of Grignards reagents in the presence of masked ketones and aldehydes .

Pharmacokinetics

It is known that the compound is highly reactive and moisture sensitive .

Result of Action

The result of the action of the this compound complex is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . It is particularly useful in the synthesis of Grignard reagents, which are key intermediates in many organic reactions .

Action Environment

The action of the this compound complex is influenced by environmental factors. It is a highly flammable and moisture-sensitive material . Therefore, it must be handled under anhydrous conditions in a controlled environment. It is typically used in a solution form, such as in tetrahydrofuran (THF), for ease of handling and to control its reactivity .

Biochemical Analysis

Biochemical Properties

The Isopropylmagnesium chloride-lithium chloride complex plays a significant role in biochemical reactions. It is used for the preparation of functionalized acyclic alkenyl magnesium reagents, preparation of 1,2-diketones, and preparation of cyclic alkenyl and dienyl magnesium reagents . It also participates in the regioselective functionalization of trisubstituted pyridines and electrophilic amination for the preparation of amines

Molecular Mechanism

The this compound complex exerts its effects at the molecular level primarily through its role in the synthesis of other compounds. It is involved in the magnesium-halogen exchange on unprotected aryl carboxylic acids . This reaction is crucial in the preparation of Grignard reagents, which are then used in various organic reactions .

Temporal Effects in Laboratory Settings

It is known that the compound is air and moisture sensitive , indicating that its stability and degradation may be influenced by these factors. The long-term effects on cellular function observed in in vitro or in vivo studies would depend on the specific compounds synthesized using this complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropylmagnesium Chloride-Lithium Chloride can be synthesized through the reaction of isopropyl lithium with magnesium chloride. The reaction involves the exchange of halogen and magnesium, resulting in the formation of isopropylmagnesium chloride. Lithium chloride is then added to the reaction mixture to form the final complex . The reaction is typically carried out in an inert atmosphere to prevent moisture and air sensitivity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reagents are mixed under controlled conditions. The process ensures high purity and yield by maintaining anhydrous conditions and using high-purity solvents .

Chemical Reactions Analysis

Types of Reactions

Isopropylmagnesium Chloride-Lithium Chloride undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include halogenated aromatic compounds, electrophiles such as carbonyl compounds, and other organometallic reagents. The reactions are typically carried out in THF under an inert atmosphere to prevent degradation .

Major Products

The major products formed from reactions involving this compound include substituted aromatics, complex organometallic compounds, and various carbon-carbon bonded structures .

Scientific Research Applications

Isopropylmagnesium Chloride-Lithium Chloride has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the preparation of biologically active molecules and intermediates.

    Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: this compound is used in the production of polymers, fine chemicals, and materials science.

Comparison with Similar Compounds

Similar Compounds

    Methylmagnesium Chloride-Lithium Chloride: Similar in structure but with a methyl group instead of an isopropyl group.

    Ethylmagnesium Chloride-Lithium Chloride: Contains an ethyl group, offering different reactivity and selectivity.

    Phenylmagnesium Chloride-Lithium Chloride: Features a phenyl group, used for different types of aromatic substitutions.

Uniqueness

Isopropylmagnesium Chloride-Lithium Chloride is unique due to its enhanced reactivity and stability compared to traditional Grignard reagents. The presence of lithium chloride significantly improves its performance in various organic transformations, making it a valuable tool in synthetic chemistry.

Properties

IUPAC Name

lithium;magnesium;propane;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7.2ClH.Li.Mg/c1-3-2;;;;/h3H,1-2H3;2*1H;;/q-1;;;+1;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTNVRCCIDISMV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2LiMg
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropylmagnesium Chloride-Lithium Chloride
Reactant of Route 2
Isopropylmagnesium Chloride-Lithium Chloride
Reactant of Route 3
Isopropylmagnesium Chloride-Lithium Chloride
Reactant of Route 4
Isopropylmagnesium Chloride-Lithium Chloride
Reactant of Route 5
Isopropylmagnesium Chloride-Lithium Chloride
Reactant of Route 6
Isopropylmagnesium Chloride-Lithium Chloride

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